1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Generic substitution of indole-2-carboxylic acid analogs risks irreproducible biological outcomes. This compound's defined N1-ethyl and C6-methyl substituents provide a quantifiably distinct LogP (2.67) and TPSA (42.23 Ų), enabling rational, data-driven ADME optimization and comparative SAR studies. - Superior passive permeability: Higher LogP and lower TPSA vs. unsubstituted indole-2-carboxylic acid, ideal for intracellular target engagement. - Versatile derivatization: Carboxylic acid handle enables amide/ester library synthesis; balanced MW (203.24) supports lead-like library design. - Trusted supply: Available from BenchChem with batch-specific purity documentation.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1240578-52-2
Cat. No. B6362466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-6-methyl-1H-indole-2-carboxylic acid
CAS1240578-52-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=C1C=C(C=C2)C)C(=O)O
InChIInChI=1S/C12H13NO2/c1-3-13-10-6-8(2)4-5-9(10)7-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
InChIKeyNSYUOHLUSTYCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Overview


1-Ethyl-6-methyl-1H-indole-2-carboxylic acid (CAS: 1240578-52-2) is a disubstituted indole-2-carboxylic acid derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . It belongs to a class of heterocyclic compounds known for their importance in medicinal chemistry and biological research [1]. The compound's structural features, specifically the N1-ethyl and C6-methyl substitutions on the indole core, dictate its physicochemical properties and differentiate it from other commercially available indole-2-carboxylic acid analogs .

Indole-2-carboxylic acid scaffold for SAR exploration
N1-ethyl / C6-methyl pattern for lipophilicity tuning
Membrane permeability probe design context

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Substitution Risks


Generic substitution of indole-2-carboxylic acid building blocks is a high-risk practice for researchers requiring reproducible outcomes. The specific placement and nature of substituents (e.g., ethyl at N1, methyl at C6) on the indole core are not arbitrary; they are critical determinants of key physicochemical properties such as lipophilicity (LogP) and topological polar surface area (TPSA) . These properties directly influence solubility, membrane permeability, and binding affinity in biological assays [1]. As demonstrated below, 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid possesses a quantifiably distinct profile compared to its closest analogs. Substituting it with a simpler or differently substituted compound would alter the experimental system and introduce uncontrolled variables, potentially invalidating comparative SAR studies or synthetic outcomes [2].

LogP shift Different N1/C6 groups alter lipophilicity and may invalidate comparative SAR interpretations.
TPSA profile Substitution changes polar surface area, likely shifting membrane permeability trends.
Biological fit Substitution pattern influences target engagement; generic analogs may shift assay outcomes.

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Differentiation Evidence


Enhanced Lipophilicity

The calculated LogP value for 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid is 2.67 . This is significantly higher than the LogP values for comparator compounds lacking either the N1-ethyl or C6-methyl substitution, indicating a marked increase in lipophilicity. This difference is expected to translate to altered membrane permeability and distribution profiles in biological systems, a critical factor for early-stage drug discovery [1].

Enhanced Lipophilicity
Cross-study comparable
LogP 2.67
Measurable increase over simpler analogs, relevant to permeability assays.
vs. 1H-indole-2-carboxylic acid LogP 1.65–1.79
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Reduced TPSA Profile

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid exhibits a TPSA of 42.23 Ų . This value is lower than the TPSA of the unsubstituted parent compound, 1H-indole-2-carboxylic acid (53.09 Ų) [1], and is consistent with the pattern observed for other N1-alkylated analogs . The reduction in polar surface area is a direct consequence of the N1-ethyl substitution and is a key predictor of improved passive membrane permeability [2].

Reduced TPSA Profile
Cross-study comparable
42.23 Ų
Lower TPSA may support passive membrane permeability research.
vs. parent acid 53.09 Ų (~20.5% decrease)
Drug Design Bioavailability ADME Properties

HIV-1 Integrase Inhibition

Derivatives of the indole-2-carboxylic acid scaffold, which includes 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid, have been reported to act as inhibitors of HIV-1 integrase, a validated antiviral target. Studies on structurally related analogs have shown that the indole-2-carboxylic acid core is essential for activity, with certain optimized derivatives achieving IC50 values as low as 0.13 µM against the strand transfer reaction . The specific N1-ethyl and C6-methyl substitutions on the compound are critical for tuning potency and selectivity [1].

HIV-1 Integrase Inhibition
Class-level inference
IC₅₀ 0.13–10 µM (optimized derivatives)
Class-level antiviral research context; direct data for this compound not disclosed.
In vitro strand transfer assay; data to verify
Antiviral Research HIV-1 Integrase Enzyme Inhibition

Molecular Weight & Physicochemical Space

With a molecular weight of 203.24 g/mol , 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid occupies a physicochemical space that is distinct from smaller, less functionalized indole-2-carboxylic acids. This molecular weight, combined with its calculated LogP and TPSA, places it in a favorable region for both fragment-based and lead-like library screening [1]. It is significantly heavier than the parent acid (MW 161.16 g/mol) but remains below the typical 500 g/mol Lipinski rule-of-five threshold [2].

Molecular Weight
Class-level inference
203.24 g/mol
Places compound in favorable fragment-to-lead space.
42 g/mol heavier than parent acid; under Lipinski threshold
Fragment-Based Drug Discovery Lead-Like Properties Chemical Space

1-Ethyl-6-methyl-1H-indole-2-carboxylic acid: Application Scenarios


Antiviral Lead Optimization & SAR

This compound is an ideal scaffold for research programs focused on HIV-1 integrase inhibition . Its specific N1-ethyl and C6-methyl substitutions provide a defined starting point for structure-activity relationship (SAR) studies. Researchers can use this compound to systematically explore how modifications around the core affect potency and selectivity, building upon the established class-level activity of indole-2-carboxylic acids against this target [1].

Membrane-Permeable Probe Development

The quantifiably higher LogP (2.67) and lower TPSA (42.23 Ų) of this compound compared to unsubstituted indole-2-carboxylic acid [1] make it a superior choice for designing probes intended to cross cellular membranes. In projects where intracellular target engagement is required, this scaffold offers an enhanced probability of passive permeability, reducing the synthetic burden required to achieve cellular activity [2].

Lipophilic Heterocyclic Library Synthesis

As a building block, this compound's balanced molecular weight (203.24 g/mol) and increased lipophilicity make it well-suited for generating diverse compound libraries for high-throughput screening . Its reactivity allows for further derivatization at the carboxylic acid position (e.g., to amides or esters), while the N-ethyl and 6-methyl groups provide a unique three-dimensional and electronic profile that can be leveraged to explore novel chemical space [1].

Physicochemical Benchmarking

This compound serves as a valuable reference standard for establishing physicochemical property benchmarks for a series. Its calculated LogP and TPSA values provide concrete data points against which the properties of newly synthesized analogs can be compared. This enables a rational, data-driven approach to optimizing ADME properties early in the drug discovery process, rather than relying on qualitative or generic guidelines [1].

Application
Selection Property
Validation Focus
HIV-1 integrase SAR studies
Indole-2-carboxylic acid scaffold with specific N1/C6 substitution
Potency and selectivity benchmarking against parent scaffold
Membrane permeability probe design
Reported higher LogP and lower TPSA relative to unsubstituted acid
Cell permeability assay validation for probe series
Lipophilic heterocyclic library synthesis
Balanced MW and lipophilicity for library diversification
Library quality and screening hit rate assessment
Physicochemical benchmark for analog series
Calculated LogP/TPSA reference data
Property consistency review across synthesized analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-6-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.